4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after oxidation and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The imidazolidine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the imidazolidine ring.
4-Fluorophenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.
4-Fluorophenylthiosemicarbazide: Features a thiosemicarbazide group in place of the imidazolidine ring.
Uniqueness
4-(4-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the combination of the fluorophenyl group and the imidazolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-7-3-1-6(2-4-7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZRDNSFNEHNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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